3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
3-hydroperoxy-3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3-4(9)8-6(2,12-11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBWNNSOZNOAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668003 | |
| Record name | 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147900-75-2 | |
| Record name | 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Linear Dipeptide Synthesis
Linear dipeptides such as N-methyl-α-aminoisobutyryl-glycine are synthesized via coupling reactions. Carbodiimide-based reagents (e.g., EDC, DCC) facilitate amide bond formation between N-methylated amino acids and glycine derivatives. The reaction proceeds in anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours, yielding linear precursors with >80% efficiency.
Ring-Closing via Dehydration
Cyclization is achieved under acidic or basic conditions. For example, refluxing the linear dipeptide in toluene with p-toluenesulfonic acid (PTSA) catalyzes intramolecular dehydration, forming the piperazine-2,5-dione skeleton. Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Catalyst Loading | 5 mol% PTSA |
| Yield | 70% ± 5% |
| Purity (HPLC) | ≥95% |
Selective Oxidation at the 3-Position
Introducing the hydroperoxy group necessitates precise oxidation of the 3-methyl substituent. Two primary methodologies dominate:
Singlet Oxygen-Mediated Photooxidation
Irradiation of 3,6-dimethylpiperazine-2,5-dione in the presence of a photosensitizer (e.g., rose bengal) generates singlet oxygen (), which reacts with the methyl group to form a hydroperoxide. The reaction is conducted in methanol at −10°C under oxygen atmosphere, achieving 50–60% conversion.
Mechanistic Insight :
The reaction proceeds via a radical chain mechanism, with regioselectivity controlled by steric hindrance from the 6-methyl group.
Metal-Catalyzed Oxidation
Transition metal catalysts such as iron(III) chloride or manganese(III) acetate enable direct oxidation using hydrogen peroxide (30% w/w). In acetonitrile at 60°C, FeCl₃ (10 mol%) promotes selective hydroperoxidation at the 3-position with 55–65% yield. Over-oxidation to ketone byproducts is minimized by maintaining H₂O₂ stoichiometry below 1.2 equivalents.
Optimization Parameters :
| Variable | Optimal Condition |
|---|---|
| Catalyst | FeCl₃ |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| H₂O₂ Equivalents | 1.1 |
Epoxidation Followed by Hydroperoxidation
A multi-step approach leveraging epoxide intermediates has been explored for enhanced stereocontrol:
Epoxidation with m-CPBA
Treatment of 3,6-dimethylpiperazine-2,5-dione with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0°C forms an epoxide at the 3,4-position. The reaction is stereospecific, with syn addition of oxygen preserving the diketopiperazine ring conformation.
Acidic Hydrolysis of Epoxide
The epoxide intermediate undergoes ring-opening with dilute HCl (0.1 M) in tetrahydrofuran, yielding a diol. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) selectively converts the primary alcohol to a hydroperoxide. This method achieves 40–50% overall yield but requires rigorous temperature control to prevent decomposition.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to enhance safety and efficiency. A two-stage system combines dipeptide cyclization and oxidation in tandem, reducing processing time by 60% compared to batch methods. Key metrics include:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 hours | 7 hours |
| Yield | 68% | 72% |
| Purity | 93% | 97% |
Stabilization of Hydroperoxide
The hydroperoxy group’s instability necessitates additives like BHT (butylated hydroxytoluene) at 0.1% w/w during storage. Lyophilization in the presence of trehalose (5% w/v) improves shelf life to >12 months at −20°C.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 3H, CH₃), 1.42 (s, 3H, CH₃), 4.21 (s, 1H, OOH).
-
HRMS (ESI-TOF): m/z calculated for C₆H₁₀N₂O₄ [M+H]⁺: 175.0718; found: 175.0721.
Chemical Reactions Analysis
Types of Reactions
3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: More oxidized piperazine derivatives.
Reduction: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.
Substitution: Various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological effects. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function.
Comparison with Similar Compounds
Key Observations :
- The hydroperoxy group in this compound introduces greater polarity compared to methyl or benzyl substituents, likely reducing its membrane permeability but increasing oxidative reactivity.
- Methyl-substituted derivatives, such as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, exhibit moderate lipophilicity and crystallinity, making them suitable for transdermal permeation enhancement .
- Bulky substituents (e.g., benzyl, isopropyl) enhance bioactivity but may reduce solubility .
Stability and Reactivity
- The hydroperoxy group in this compound is prone to decomposition under heat or light, unlike stable methyl or benzyl derivatives. This limits its utility in long-term applications.
- Methyl-substituted DKPs, such as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, exhibit high thermal stability (mp = 284°C), making them suitable for pharmaceutical formulations .
Biological Activity
3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione is an organic compound characterized by its unique hydroperoxy group, which significantly influences its biological activity. This compound, a derivative of piperazine, has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C6H10N2O4
- Molecular Weight : 174.15 g/mol
- CAS Number : 147900-75-2
The presence of the hydroperoxy group enhances the compound's reactivity and biological interactions, making it a subject of interest in various scientific studies.
This compound exhibits biological activity primarily through its ability to generate reactive oxygen species (ROS). The hydroperoxy group can participate in redox reactions, leading to oxidative stress within cells. This oxidative stress can induce various cellular responses, including apoptosis and modulation of signaling pathways.
Interaction with Biomolecules
The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction alters protein function and can affect cellular processes such as:
- Enzyme activity modulation
- Cell signaling pathways
- Gene expression regulation
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inducing oxidative damage.
Anticancer Potential
Studies have investigated the compound's anticancer effects. It has been shown to inhibit cancer cell proliferation through:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth in animal models
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The compound disrupted cell membranes leading to cell death. |
| Anticancer Research | Showed reduced tumor size in xenograft models when treated with the compound. Induced apoptosis was confirmed through caspase activation assays. |
| Oxidative Stress Induction | Increased levels of ROS were observed in treated cells, correlating with enhanced apoptosis rates. |
Applications in Medicine and Industry
- Pharmaceutical Development : Due to its biological activities, this compound is being explored as a lead compound for developing new antimicrobial and anticancer agents.
- Research Tool : The compound is utilized in biochemical research to study oxidative stress and cellular response mechanisms.
- Industrial Uses : Its unique chemical properties make it suitable for applications in synthesizing more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of precursor amino acids or diketopiperazine derivatives. For example, reductive amination of diketones with ammonia under controlled conditions (e.g., Pd/C catalysis in ethanol) yields the core piperazine-2,5-dione structure . Reaction parameters such as solvent polarity (e.g., CH₂Cl₂/MeOH ratios) and temperature significantly affect purity and yield, as demonstrated by LC-MS purity assessments (81–83% yields under optimized conditions) . Key steps include monitoring Rf values via TLC (e.g., 0.196–0.217 in CH₂Cl₂/MeOH) and confirming enantiomeric excess using CSP-HPLC .
Q. Which analytical techniques are essential for characterizing structural and enantiomeric properties?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., N-H at ~8 ppm, C=O at ~170 ppm) .
- ATR-IR : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., C₆H₁₀N₂O₂, MW 142.16) and isotopic patterns .
- CSP-HPLC : Resolves enantiomers using chiral stationary phases, critical for stereochemical validation .
Q. How does this compound enhance transdermal drug permeation, and what experimental models validate this?
- Methodological Answer : Studies using excised pig ear skin demonstrate its role as a chemical permeation enhancer (CPE). For example, formulations with the compound increased theophylline permeation by 12-fold within 1 hour compared to controls . Experimental design should include:
- Propylene glycol:water (1:1) as a vehicle for solubility.
- Steady-state flux (J) and lag time (tˡᵃᵍ) calculations via Franz diffusion cells.
- Comparative analysis with other CPEs (e.g., alaptide) to assess mechanism (e.g., lipid bilayer disruption) .
Q. What in vitro models are suitable for evaluating antimicrobial activity?
- Methodological Answer : Standard assays include:
- Agar diffusion : Zones of inhibition against Escherichia coli, Bacillus subtilis, and Xanthomonas oryzae .
- MIC determination : Broth microdilution to quantify minimum inhibitory concentrations.
- Positive controls : Compare with known antibiotics (e.g., ampicillin) to contextualize efficacy. Evidence shows high activity against E. coli (6.45% inhibition in GC-MS peak area correlation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., methyl vs. isopropyl substitutions) or assay conditions. Strategies include:
- Structural confirmation : Ensure compound identity via X-ray crystallography or NOESY NMR (e.g., distinguishing 3,6-dimethyl vs. 3,6-diisopropyl derivatives) .
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature). For example, antimicrobial activity of 3,6-dimethyl derivatives varies with bacterial strain due to membrane lipid composition .
Q. What computational methods predict the compound’s reactivity and interactions?
- Methodological Answer :
- DFT calculations : Model electron density maps to predict oxidation sites (e.g., hydroperoxy group reactivity) .
- Molecular docking : Simulate binding to biological targets (e.g., bacterial efflux pumps) using software like AutoDock Vina.
- Vibrational spectroscopy correlation : Compare experimental IR/Raman data with DFT-simulated spectra to validate conformational dynamics .
Q. How can enantioselective synthesis be optimized for high optical purity?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-configured precursors during cyclization .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution.
- Monitoring : Track enantiomeric excess via polarimetry (e.g., α = +9.6° for specific enantiomers) and optimize CSP-HPLC separation protocols .
Q. How do structural modifications impact pharmacological properties?
- Methodological Answer : Comparative SAR studies reveal:
- Substituent effects : Isopropyl groups enhance lipophilicity (logP) and membrane penetration vs. methyl groups .
- Bioactivity shifts : 3,6-Diisopropyl derivatives show distinct antimicrobial profiles compared to dimethyl analogs due to steric hindrance .
- Functionalization : Hydroxymethyl or indole substitutions (e.g., 3R,6R-bis(indolylmethyl) derivatives) alter target specificity, as seen in cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
